N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxazole ring, and a dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide, focusing on their synthesis and structural properties. For instance, the synthesis and crystal structure of related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been studied, highlighting the methods of creating these compounds and analyzing their molecular and crystal structures through techniques such as single crystal X-ray diffraction (Prabhuswamy et al., 2016).
Biological Activities
Compounds structurally related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide have been synthesized and evaluated for various biological activities. For example, novel pyrazole derivatives have been investigated as potential anti-inflammatory agents, demonstrating significant activity and minimal ulcerogenic activity compared to standard drugs (El‐Hawash & El-Mallah, 1998). Additionally, studies on compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Material Science Applications
In the realm of material science, related compounds have been synthesized and applied in areas such as dyeing polyester fibers. Novel heterocyclic aryl monoazo organic compounds, including derivatives with thiazole and selenopheno groups, have been created for this purpose, showing high efficiency in dyeing and potential for antimicrobial and antitumor activities (Khalifa et al., 2015).
Anticancer Research
The exploration of anticancer activities is a significant area of research for compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Studies on related compounds, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, have shown promising results in in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting activity comparable to standard drugs like Adriamycin (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazole derivatives have been found to interact with various targets, including enzymes and receptors in biological systems .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and functional groups. They may act by inhibiting or activating certain biochemical pathways, or by binding to specific receptors or enzymes .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit bacterial RNA polymerase, which is essential for bacterial gene transcription .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. The pharmacokinetics of thiazole derivatives can vary greatly depending on their specific structure and functional groups .
Result of Action
The result of a compound’s action depends on its specific targets and mode of action. For example, thiazole derivatives that inhibit bacterial RNA polymerase can have antibacterial effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2,4-dimethoxyphenyl derivative with a thioamide under acidic conditions. The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a nitrile or an ester, under basic conditions. The final step involves coupling the thiazole and oxazole rings through an amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: :
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-12(19-23-9)15(20)18-16-17-13(8-24-16)11-5-4-10(21-2)7-14(11)22-3/h4-8H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFGIIPDOJEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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